![molecular formula C12H8Cl2O2 B13330831 (R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5,6-Dichloro-[1,1’-biphenyl]-2,2’-diol is an organic compound characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dichloro-[1,1’-biphenyl]-2,2’-diol typically involves the chlorination of biphenyl followed by hydroxylation. One common method involves the use of chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 5 and 6 positions of the biphenyl ring. Subsequent hydroxylation can be achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
®-5,6-Dichloro-[1,1’-biphenyl]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl groups to hydrogen atoms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of biphenyl diols or biphenyl.
Substitution: Formation of substituted biphenyl derivatives.
科学研究应用
®-5,6-Dichloro-[1,1’-biphenyl]-2,2’-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
作用机制
The mechanism of action of ®-5,6-Dichloro-[1,1’-biphenyl]-2,2’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular membranes, affecting membrane fluidity and function .
相似化合物的比较
Similar Compounds
- 2,2’-Dichloro-[1,1’-biphenyl]-4,4’-diol
- 2,2’-Dichloro-[1,1’-biphenyl]-3,3’-diol
- 2,2’-Dichloro-[1,1’-biphenyl]-5,5’-diol
Uniqueness
®-5,6-Dichloro-[1,1’-biphenyl]-2,2’-diol is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. This unique structure allows for specific interactions with molecular targets and distinct pathways in chemical reactions .
属性
分子式 |
C12H8Cl2O2 |
|---|---|
分子量 |
255.09 g/mol |
IUPAC 名称 |
3,4-dichloro-2-(2-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H8Cl2O2/c13-8-5-6-10(16)11(12(8)14)7-3-1-2-4-9(7)15/h1-6,15-16H |
InChI 键 |
RCTVLTMDBJAUOU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Tert-butylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13330758.png)
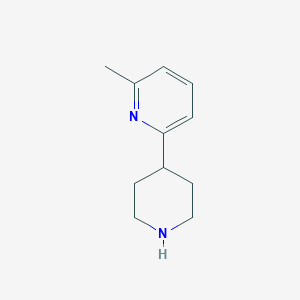
![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
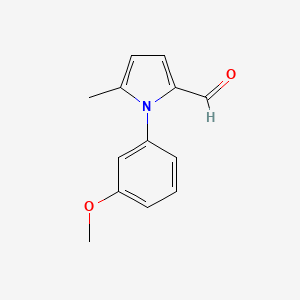
![3-(tert-Butyl) 7-ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3,7-dicarboxylate](/img/structure/B13330796.png)
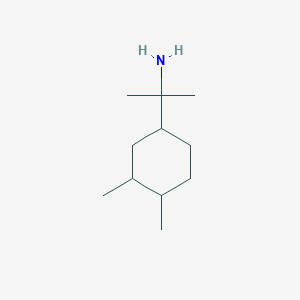
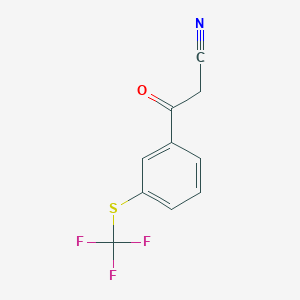
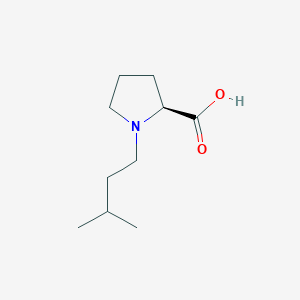
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)
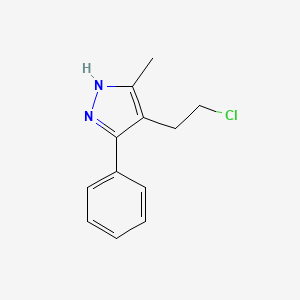
![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)
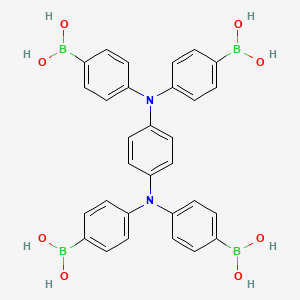
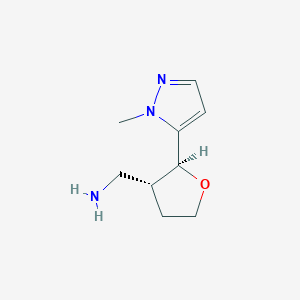
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
